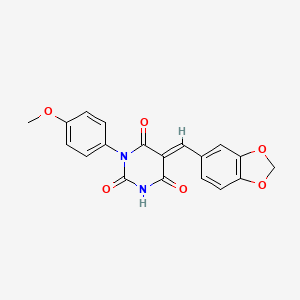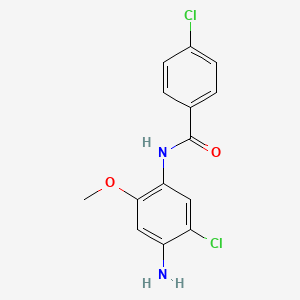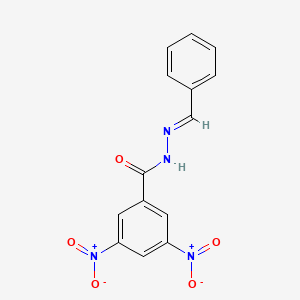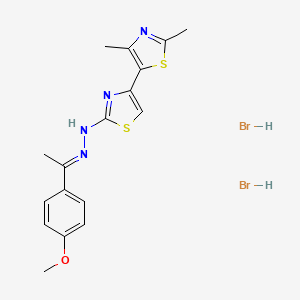
1-amino-N-(4-ethoxyphenyl)-9,10-dioxo-9,10-dihydro-2-anthracenecarboxamide
Übersicht
Beschreibung
1-amino-N-(4-ethoxyphenyl)-9,10-dioxo-9,10-dihydro-2-anthracenecarboxamide, also known as E3330, is a synthetic compound that has been extensively studied for its potential applications in cancer treatment. It belongs to the class of compounds known as anthraquinones, which are known for their diverse biological activities.
Wirkmechanismus
1-amino-N-(4-ethoxyphenyl)-9,10-dioxo-9,10-dihydro-2-anthracenecarboxamide inhibits the activity of APE1 by binding to a specific pocket in the enzyme. This binding prevents APE1 from carrying out its normal functions, leading to DNA damage and cell death in cancer cells.
Biochemical and Physiological Effects
In addition to its effects on APE1, 1-amino-N-(4-ethoxyphenyl)-9,10-dioxo-9,10-dihydro-2-anthracenecarboxamide has been shown to have anti-inflammatory and antioxidant effects. It has been shown to inhibit the production of pro-inflammatory cytokines and to scavenge reactive oxygen species, which are known to contribute to the development of cancer and other diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 1-amino-N-(4-ethoxyphenyl)-9,10-dioxo-9,10-dihydro-2-anthracenecarboxamide is its specificity for APE1, which makes it a useful tool for studying the role of this enzyme in cancer and other diseases. However, one limitation of 1-amino-N-(4-ethoxyphenyl)-9,10-dioxo-9,10-dihydro-2-anthracenecarboxamide is its relatively low potency, which may limit its effectiveness in clinical settings.
Zukünftige Richtungen
There are several potential future directions for research on 1-amino-N-(4-ethoxyphenyl)-9,10-dioxo-9,10-dihydro-2-anthracenecarboxamide. One area of interest is the development of more potent analogs of 1-amino-N-(4-ethoxyphenyl)-9,10-dioxo-9,10-dihydro-2-anthracenecarboxamide that could be more effective in clinical settings. Another area of interest is the use of 1-amino-N-(4-ethoxyphenyl)-9,10-dioxo-9,10-dihydro-2-anthracenecarboxamide in combination with other therapies, such as immunotherapy, to enhance its therapeutic effects. Finally, further research is needed to better understand the mechanisms of action of 1-amino-N-(4-ethoxyphenyl)-9,10-dioxo-9,10-dihydro-2-anthracenecarboxamide and its potential applications in other diseases beyond cancer.
Wissenschaftliche Forschungsanwendungen
1-amino-N-(4-ethoxyphenyl)-9,10-dioxo-9,10-dihydro-2-anthracenecarboxamide has been extensively studied for its potential applications in cancer treatment. It has been shown to inhibit the activity of an enzyme called apurinic/apyrimidinic endonuclease 1 (APE1), which is involved in DNA repair and redox signaling. Inhibition of APE1 has been shown to sensitize cancer cells to chemotherapy and radiation therapy, making 1-amino-N-(4-ethoxyphenyl)-9,10-dioxo-9,10-dihydro-2-anthracenecarboxamide a promising candidate for combination therapy.
Eigenschaften
IUPAC Name |
1-amino-N-(4-ethoxyphenyl)-9,10-dioxoanthracene-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O4/c1-2-29-14-9-7-13(8-10-14)25-23(28)18-12-11-17-19(20(18)24)22(27)16-6-4-3-5-15(16)21(17)26/h3-12H,2,24H2,1H3,(H,25,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOVIZNAKTIEMAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=C(C3=C(C=C2)C(=O)C4=CC=CC=C4C3=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-amino-N-(4-ethoxyphenyl)-9,10-dioxoanthracene-2-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-(4-butoxyphenyl)-2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B3839411.png)


![3-(3-fluorophenyl)-2-[4-(3-oxo-3H-benzo[f]chromen-2-yl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B3839434.png)
![3-(3-chlorophenyl)-2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B3839436.png)
![2,4-dichloro-6-[({4-[(2,4-dinitro-1-naphthyl)amino]phenyl}imino)methyl]phenol](/img/structure/B3839440.png)
![N-[1-{[(3-hydroxyphenyl)amino]carbonyl}-2-(2-methoxyphenyl)vinyl]benzamide](/img/structure/B3839441.png)
![3-(3-chlorophenyl)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B3839445.png)
![5-nitro-N-{2-[(2,4,6-trinitrophenyl)amino]phenyl}-2-furamide](/img/structure/B3839457.png)

![4-{[(2,4-dinitrophenyl)amino]methylene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazole-3-thione](/img/structure/B3839464.png)
